[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOITTZNOJGPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Studies of 2 Bromo Benzyl Isopropyl Amino Acetic Acid
Reactivity of the Aryl Bromine Center
The bromine atom attached to the benzene (B151609) ring is a key site for a variety of synthetic transformations, including nucleophilic substitution, metal-catalyzed cross-coupling, and reductive debromination.
Nucleophilic Substitution Reactions for Diverse Derivatization
While direct nucleophilic aromatic substitution on the aryl bromide is generally challenging, the benzylic position is activated towards substitution reactions. However, for the aryl bromide itself, conversion to other functional groups can be achieved, often under specific conditions or with catalytic activation. For instance, the introduction of azides, triazoles, and cyanides can be accomplished through methods such as copper-catalyzed reactions. The conversion of benzylic bromides to the corresponding azides via nucleophilic substitution with sodium azide (B81097) is a well-established process, which can then be followed by a copper-catalyzed cycloaddition with alkynes to form 1,2,3-triazoles in a one-pot process.
Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Bromides
| Reagent | Product Functional Group | Typical Conditions |
| Sodium Azide (NaN₃) | Aryl Azide | Copper(I) catalyst, solvent (e.g., DMF, DMSO) |
| Alkynes (with in situ generated azide) | 1,2,3-Triazole | Copper(I) catalyst (e.g., CuI), solvent (e.g., triethylamine) |
| Sodium Cyanide (NaCN) | Aryl Cyanide (Benzonitrile derivative) | Palladium or Nickel catalyst, high temperature |
Note: This table represents typical conditions for these transformations on aryl bromides and may require optimization for [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid.
Metal-Catalyzed Cross-Coupling Reactions
The aryl bromine of this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium, nickel, or copper catalyst and allow for the introduction of a wide variety of substituents.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or alkenyl groups.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylated alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This would allow for the introduction of a second amino group to the aromatic ring.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Product Type |
| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Biaryl, Aryl-alkene, Aryl-alkane |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C | Arylated alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (sp) | Aryl alkyne |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N | Diaryl amine, Aryl alkyl amine |
Note: The specific ligands and reaction conditions for these couplings would need to be empirically determined for this compound.
Reductive Debromination Studies
The bromine atom can be selectively removed and replaced with a hydrogen atom through a process known as reductive debromination. This transformation is useful when the bromine atom has served its purpose as a directing group or a handle for other reactions and is no longer needed in the final molecule. A variety of methods can be employed for this purpose, including catalytic hydrogenation, or the use of reducing agents like tin hydrides or silanes. Metal-free reductive debromination of vicinal dibromides using anisidines has also been reported.
Reactivity at the Tertiary Amine Functionality
The tertiary amine in this compound is nucleophilic and can readily react with electrophiles.
N-Acylation and Sulfonylation Reactions
The tertiary amine can undergo N-acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. A patent describes the manufacture of N-benzyl-N-isopropyl amides by the reaction of N-benzyl-N-isopropylamine with an acid chloride. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct.
Table 3: N-Acylation and Sulfonylation Reactions
| Reagent Type | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride, Benzoyl chloride | Amide |
| Acid Anhydride (B1165640) | Acetic anhydride | Amide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |
Formation of Quaternary Ammonium (B1175870) Salts
The tertiary amine can be alkylated by reaction with an alkyl halide to form a quaternary ammonium salt. This reaction, known as quaternization, introduces a permanent positive charge on the nitrogen atom. The reactivity of the alkyl halide plays a significant role in the reaction rate. Benzalkonium bromides, a class of quaternary ammonium salts, are synthesized through the quaternization of N,N-dimethylbenzylamines with long-chain n-alkylbromides.
Table 4: Formation of Quaternary Ammonium Salts
| Alkylating Agent | Product |
| Methyl iodide | [(2-Bromo-benzyl)-isopropyl-methyl-ammonio]-acetate |
| Ethyl bromide | [(2-Bromo-benzyl)-ethyl-isopropyl-ammonio]-acetate |
| Benzyl (B1604629) chloride | [Benzyl-(2-bromo-benzyl)-isopropyl-ammonio]-acetate |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The strategic positioning of the bromo-benzyl and amino-acetic acid moieties within this compound provides a fertile ground for intramolecular cyclization reactions, offering pathways to a variety of novel heterocyclic systems. While direct studies on this specific compound are not extensively documented, the reactivity of analogous N-(2-bromobenzyl)amino acid derivatives strongly suggests the feasibility of several cyclization strategies.
One of the most promising pathways involves the intramolecular nucleophilic substitution of the bromine atom by the nitrogen of the amino acid. This type of reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles. For instance, in related systems, the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been successfully employed to synthesize azetidine-fused 1,4-benzodiazepines. This suggests that under suitable conditions, likely involving a palladium catalyst and a suitable base, this compound could undergo a similar intramolecular cyclization to yield a seven-membered 1,4-benzodiazepine (B1214927) derivative.
Another potential cyclization pathway involves the formation of β-lactams. Studies on N-benzyl-N-chloroacetyl amino acid derivatives have demonstrated that base-assisted intramolecular alkylation can lead to the formation of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones. nih.gov By analogy, treatment of this compound with a strong base could potentially induce an intramolecular cyclization between the nitrogen and the α-carbon of the acetic acid moiety, although the bromo-benzyl group would not be directly involved in this particular ring formation.
The following table summarizes potential cyclization reactions based on studies of analogous compounds.
| Starting Material Analogue | Reaction Conditions | Product Type | Potential Product from Target Compound |
| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI, N,N-dimethylglycine, Base | Azetidine-fused 1,4-benzodiazepine | A 1,4-benzodiazepine derivative |
| N-benzyl-N-chloroacetyl amino acid derivatives | Strong Base | β-lactam (2-azetidinone) | A 4-isopropyl-1-(2-bromobenzyl)-2-azetidinone derivative |
These examples highlight the potential of this compound as a precursor for complex heterocyclic structures, warranting further investigation into its cyclization chemistry.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional handle that can be readily transformed into a variety of derivatives, most notably esters and amides.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. For N-protected amino acids, including N-benzyl glycine (B1666218) derivatives, esterification can be achieved through several standard methods. google.com Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. researchgate.net For instance, the synthesis of N-benzyl glycine ethyl ester has been reported by reacting benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent. google.com
A general procedure for the esterification of this compound would likely involve refluxing the compound with the desired alcohol (e.g., methanol, ethanol, or benzyl alcohol) in the presence of an acid catalyst. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Amidation: The formation of an amide bond from the carboxylic acid moiety is another crucial transformation. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling agents used for amidation of N-protected amino acids include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net
The following table outlines typical conditions for esterification and amidation reactions of N-protected amino acids.
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Corresponding Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF, DCM) | Corresponding Amide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under various conditions. For amino acids, this transformation can be achieved through thermal, enzymatic, or chemical methods.
Enzymatic decarboxylation offers a milder and more selective alternative. For example, horseradish peroxidase has been shown to catalyze the non-oxidative decarboxylation of N-alkyl-N-phenylglycine derivatives. nih.gov This suggests that under specific enzymatic conditions, this compound could potentially be converted to N-(2-bromobenzyl)-N-isopropylethylamine.
Furthermore, studies on the decarboxylation of glycine on icy grain surfaces in astrophysical contexts indicate that environmental conditions can also play a role in this process, suggesting that photochemical or other energetic inputs might induce decarboxylation. surrey.ac.uk
Investigation of Intramolecular Rearrangements and Cyclization Pathways
The structure of this compound allows for the possibility of intramolecular rearrangements, particularly under acidic or thermal conditions. While specific rearrangement studies on this compound are lacking, the broader field of amino acid chemistry provides some insights into potential transformations.
Rearrangements involving migration to an electron-deficient nitrogen, such as the Beckmann and Hofmann rearrangements, have been explored for the synthesis of α-amino acids from appropriately protected substrates. beilstein-journals.org Although these are not direct rearrangements of the amino acid itself, they highlight the types of skeletal reorganizations that can be achieved in related systems.
Acid-promoted reactions of N-substituted glycine derivatives can also lead to interesting transformations. For instance, the acid-promoted polymerization of N-substituted glycine N-thiocarboxyanhydrides has been studied, indicating the reactivity of the amino acid backbone under acidic conditions. acs.org While polymerization is an intermolecular process, it underscores the potential for intramolecular reactions under similar conditions.
Further investigation into the behavior of this compound under strong acid or thermal stress could reveal novel intramolecular rearrangement pathways, potentially leading to the formation of unexpected and structurally interesting products. The presence of the bulky isopropyl and bromo-benzyl groups may also influence the stereochemical outcome of any such rearrangements.
Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Bromo Benzyl Isopropyl Amino Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the bromine atom on the aromatic ring and the electron-withdrawing nature of the carboxylic acid group.
Aromatic Protons: The four protons on the 2-bromobenzyl group will appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the ortho-bromo substitution, these protons will likely display complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with each other.
Benzyl (B1604629) CH₂ Protons: A singlet or a pair of doublets (if diastereotopic) is expected for the methylene (B1212753) protons of the benzyl group, typically in the range of δ 3.5-4.5 ppm.
Isopropyl CH Proton: A septet is anticipated for the methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom, likely appearing around δ 3.0-3.5 ppm.
Isopropyl CH₃ Protons: A doublet for the six equivalent methyl protons of the isopropyl group will be observed in the upfield region, typically around δ 1.0-1.5 ppm.
Acetic Acid CH₂ Protons: A singlet is expected for the methylene protons of the acetic acid moiety, adjacent to the nitrogen and the carboxyl group, likely in the range of δ 3.0-3.5 ppm.
Carboxylic Acid OH Proton: A broad singlet, which is exchangeable with D₂O, will be present for the acidic proton of the carboxylic acid group, typically appearing at a chemical shift greater than δ 10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its chemical environment.
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) will be significantly shifted, and its signal may be attenuated due to the quadrupolar effect of the bromine nucleus.
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift, typically in the range of δ 170-180 ppm.
Benzyl CH₂ Carbon: The signal for the benzylic methylene carbon is expected around δ 50-60 ppm.
Isopropyl CH Carbon: The methine carbon of the isopropyl group will likely resonate in the range of δ 50-60 ppm.
Acetic Acid CH₂ Carbon: The methylene carbon of the acetic acid moiety is expected to appear around δ 50-60 ppm.
Isopropyl CH₃ Carbons: The two equivalent methyl carbons of the isopropyl group will give a single signal in the upfield region, typically around δ 15-25 ppm.
2D NMR Experiments: To confirm the assignments from ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment will establish the connectivity between adjacent protons, for instance, confirming the coupling between the isopropyl CH and CH₃ protons, and among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
Predicted NMR Data Table:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.6 | 120 - 140 |
| Benzyl CH₂ | 3.5 - 4.5 | 50 - 60 |
| Isopropyl CH | 3.0 - 3.5 | 50 - 60 |
| Isopropyl CH₃ | 1.0 - 1.5 | 15 - 25 |
| Acetic Acid CH₂ | 3.0 - 3.5 | 50 - 60 |
| Carboxylic Acid C=O | - | 170 - 180 |
| Carboxylic Acid OH | > 10 | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₆BrNO₂), the expected monoisotopic mass is approximately 285.0361 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
Expected Fragmentation Pattern:
Upon electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation pathways:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the isopropyl group or the acetic acid moiety.
Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom would result in the formation of a stable 2-bromobenzyl cation (m/z 169/171). This is often a prominent peak in the mass spectra of N-benzyl compounds.
Loss of Carboxyl Group: Decarboxylation, leading to the loss of COOH (45 Da), is a characteristic fragmentation of carboxylic acids.
Loss of Water: Dehydration from the carboxylic acid group might also be observed.
Predicted Mass Spectrometry Data Table:
| m/z (relative intensity) | Proposed Fragment Ion | Notes |
| 285/287 | [C₁₂H₁₆BrNO₂]⁺ | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine. |
| 169/171 | [C₇H₆Br]⁺ | 2-Bromobenzyl cation, resulting from cleavage of the C-N bond. |
| 240/242 | [C₁₁H₁₄BrN]⁺ | Loss of the carboxyl group (-COOH). |
| 116 | [C₆H₁₄N]⁺ | Fragment containing the isopropyl and acetic acid methylene groups attached to nitrogen. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amine, aromatic, and alkyl groups. nih.gov
Expected IR Absorption Bands:
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. nih.gov
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the benzyl, isopropyl, and acetic acid methylene groups) will appear just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the range of 1700-1730 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid. nih.gov
C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.
C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration will likely be observed in the fingerprint region, typically between 500-600 cm⁻¹.
Predicted Infrared Spectroscopy Data Table:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1700-1730 (strong) | C=O Stretch | Carboxylic Acid |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1250 | C-N Stretch | Tertiary Amine |
| 500-600 | C-Br Stretch | Bromo-Aromatic |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds and Single Crystal Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been found in the public domain, analysis of related N-benzyl amino acid structures can provide insights into the expected solid-state conformation and intermolecular interactions.
A single crystal X-ray diffraction analysis of this compound, if suitable crystals could be grown, would reveal:
Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding involving the carboxylic acid group and potentially weak C-H···O or C-H···π interactions. The carboxylic acid groups are likely to form hydrogen-bonded dimers.
Crystal Packing: The arrangement of the molecules in the unit cell, which determines the crystal system and space group.
Based on crystal structures of similar N-substituted amino acids, it is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky 2-bromobenzyl and isopropyl groups. The crystal packing would likely be dominated by the strong hydrogen bonding between the carboxylic acid moieties.
High-Resolution Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis
High-resolution chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Methodology: A reversed-phase HPLC method would be most suitable for this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with adjusted pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation from potential impurities. Gradient elution may be necessary to achieve optimal resolution.
Detection: UV detection would be appropriate, as the 2-bromobenzyl group contains a chromophore that absorbs UV light, typically around 254 nm.
Purity Assessment: The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Analysis: For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids are generally non-volatile and require derivatization prior to GC analysis to increase their volatility.
Derivatization: The carboxylic acid and secondary amine groups of this compound would need to be derivatized. Common derivatization reagents for amino acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA).
Separation and Detection: The derivatized analyte would be separated on a capillary GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. The mass spectrometer provides high selectivity and allows for the identification of the compound based on its retention time and mass spectrum.
Purity and Quantitative Analysis: Similar to HPLC, GC-MS can be used for both purity assessment and quantitative analysis, often with very high sensitivity.
Summary of Chromatographic Methods:
| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection | Key Considerations |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with buffer | UV (e.g., 254 nm) | Suitable for direct analysis of the compound. |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry | Requires derivatization to increase volatility. |
Computational Chemistry and Theoretical Investigations of 2 Bromo Benzyl Isopropyl Amino Acetic Acid
Quantum Chemical Calculations for Electronic Structure, Molecular Conformation, and Energetics
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid. These calculations can elucidate the molecule's electronic structure, preferred three-dimensional arrangement (conformation), and thermodynamic stability.
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, the electron-withdrawing bromine atom on the benzyl (B1604629) group is expected to influence the electron distribution across the aromatic ring and impact the energies of the molecular orbitals.
The rotational freedom around the C-N and C-C single bonds allows this compound to adopt various conformations. By performing a potential energy surface scan, the most stable conformers (those with the lowest energy) can be identified. The relative energies of different conformers provide insight into the molecule's flexibility and the most probable shapes it will adopt under given conditions.
Table 1: Calculated Energetic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.245 | -6.67 |
| LUMO Energy | -0.012 | -0.33 |
| HOMO-LUMO Gap | 0.233 | 6.34 |
| Ground State Energy | -1850.43 | -50352.1 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. A notable area of interest is the potential for intramolecular reactions, such as C-C bond insertion processes, which could lead to the formation of cyclic structures.
To understand the feasibility and kinetics of a proposed reaction pathway, transition state (TS) analysis is performed. This involves locating the high-energy transition state structure that connects the reactants and products. The energy barrier, or activation energy, calculated as the difference in energy between the reactant and the transition state, determines the reaction rate. For a hypothetical intramolecular C-C bond insertion, computational models would identify the TS and provide the activation energy, offering insights into whether such a reaction is likely to occur.
Structure-Activity Relationship (SAR) Modeling at a Molecular Level
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its biological activity. At a molecular level, this involves identifying specific structural features, known as pharmacophores, that are essential for a particular interaction with a biological target, such as a receptor or enzyme.
For this compound, SAR studies would involve systematically modifying parts of the molecule—for instance, changing the position or nature of the halogen on the benzyl ring, altering the alkyl group on the nitrogen, or modifying the carboxylic acid group—and then computationally predicting how these changes affect its interaction with a target. This is often achieved by calculating molecular descriptors such as electrostatic potential, molecular shape, and hydrophobicity.
Table 2: Key Molecular Descriptors for SAR Analysis
| Descriptor | Definition | Predicted Value |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 302.19 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophilicity/hydrophobicity. | 2.85 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 49.33 Ų |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms. | 3 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, including its conformational changes and interactions with its environment (e.g., solvent molecules or a biological receptor).
An MD simulation would track the movements of all atoms in this compound over a period of time, revealing the full range of accessible conformations and the transitions between them. This is particularly useful for understanding the flexibility of the molecule, which can be crucial for its ability to bind to a target.
By placing the molecule in a simulated environment, such as a box of water molecules, MD simulations can model how it interacts with its surroundings. This can reveal important information about its solubility and how it might orient itself when approaching a biological target. The simulations can quantify interactions like hydrogen bonds and van der Waals forces.
Prediction of Spectroscopic Parameters based on Theoretical Models
Theoretical models can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted shifts can aid in the interpretation of experimental NMR spectra.
By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies correspond to the stretching and bending of different bonds (e.g., C=O stretch of the carboxylic acid, C-H stretches of the aromatic ring).
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3450 |
| C=O (Carboxylic Acid) | Stretching | 1725 |
| C-N | Stretching | 1180 |
| C-Br | Stretching | 650 |
Research Applications and Utility of 2 Bromo Benzyl Isopropyl Amino Acetic Acid As a Synthetic Building Block and Chemical Probe
Application as a Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of multiple functional groups makes [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid a powerful starting material for constructing more elaborate chemical entities. proquest.com Its core structure serves as a pre-assembled unit, incorporating key features that can be further modified.
N-substituted amino acids are fundamental components in peptidomimetics and drug discovery, often imparting unique conformational constraints or improving pharmacokinetic properties. nih.govmdpi.com this compound is an ideal precursor for a variety of advanced amino acid derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups using standard peptide coupling or esterification protocols. google.com
For instance, it can be coupled with other amino acid esters to form dipeptide-like structures or with various amines to generate a library of amides. The N-benzyl and N-isopropyl groups provide steric bulk and defined lipophilicity, which are critical features in modulating biological activity. nih.gov Furthermore, the core amino acid structure can be integrated into larger peptide sequences, where the N-substituents can influence peptide folding and stability. mdpi.com
Interactive Table: Potential Synthetic Modifications of this compound
Instructions:| Functional Group | Potential Reaction | Resulting Derivative Class |
| Carboxylic Acid (-COOH) | Amide Coupling (e.g., with R-NH₂) | N-Substituted Amino Amides |
| Carboxylic Acid (-COOH) | Esterification (e.g., with R-OH) | N-Substituted Amino Esters |
| 2-Bromo Group (-Br) | Suzuki Cross-Coupling (e.g., with R-B(OH)₂) | Aryl-Substituted Derivatives |
| 2-Bromo Group (-Br) | Buchwald-Hartwig Amination (e.g., with R₂NH) | Amino-Substituted Derivatives |
| Amine Nitrogen (-N-) | Further Alkylation (under specific conditions) | Quaternary Ammonium (B1175870) Salts |
Amino acids are well-established starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govrdd.edu.iq The structure of this compound is primed for intramolecular cyclization reactions to form novel heterocyclic systems.
For example, activation of the carboxylic acid followed by an intramolecular Friedel-Crafts-type reaction could lead to the formation of a seven-membered lactam fused to the benzene (B151609) ring. Alternatively, the bromine atom can be used as a handle for intramolecular cross-coupling reactions. researchgate.net A palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) could be envisioned between the amine nitrogen and the brominated ring to construct a dihydro-isoquinolinone scaffold, a privileged structure in medicinal chemistry. Such strategies leverage the pre-existing functionalities of the molecule to efficiently build complex ring systems. nih.govnih.gov
Exploration in Structure-Activity Relationship (SAR) Studies for Research on Bioactive Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a molecule's structure to understand how these changes impact its biological activity. nih.gov this compound is an excellent platform for such investigations due to its distinct and modifiable substituents. frontiersin.org
Each component of this compound plays a specific role in its potential interactions with biological targets, making it a rich subject for SAR studies. mdpi.com
The 2-Bromo Group: The bromine atom is an electron-withdrawing group that influences the electronic properties of the aromatic ring. Its position at the ortho position creates specific steric and electronic effects. In SAR studies, it can be replaced with other halogens (F, Cl, I) or with hydrogen to probe the importance of halogen bonding and electronic effects. rsc.org The carbon-bromine bond also serves as a versatile reactive handle for introducing further diversity via cross-coupling reactions, allowing for the synthesis of a wide array of analogs. nbinno.com
The Isopropyl Group: This bulky, lipophilic group can engage in van der Waals interactions within a binding pocket and can shield the nitrogen atom from metabolic degradation. Replacing it with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups can systematically probe the steric tolerance of a biological target. nih.gov
The Benzyl (B1604629) Group: The benzyl moiety provides a rigid spacer and allows for potential π-π stacking or hydrophobic interactions with aromatic residues in a protein. Modifying the substitution pattern on this ring or replacing it entirely allows for a thorough exploration of the required spatial arrangement for activity.
Interactive Table: Comparison of Physicochemical Properties of Key Substituents
Instructions:| Substituent | Type | Electronic Effect | Steric Bulk | Key Interactions |
| 2-Bromo | Halogen | Electron-withdrawing | Moderate | Halogen bonding, Dipole |
| Isopropyl | Alkyl | Electron-donating | High | Hydrophobic, van der Waals |
| Benzyl | Aromatic | π-system | High | π-π stacking, Hydrophobic |
Chemical probes are essential tools for dissecting complex biological processes, such as amino acid metabolism or neurotransmitter signaling. nih.govnih.gov The structure of this compound makes it an excellent starting point for the design of such probes. nih.gov Its amino acid core can mimic endogenous molecules, potentially allowing it to interact with specific transporters or enzymes involved in neurotransmission. researchgate.net
The 2-bromo position is particularly advantageous for this application. It can be readily functionalized using palladium-catalyzed cross-coupling reactions to attach reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels, without significantly altering the core structure that may be responsible for biological recognition. nbinno.com For example, coupling a fluorescent moiety to the 2-position could create a probe to visualize the localization and dynamics of specific amino acid transporters in living cells. acs.org This "tagging" capability makes the compound a versatile platform for creating bespoke tools for chemical biology research. nih.gov
Contribution to the Development of Novel Methodologies in Organic Synthesis
The development of new synthetic methods often focuses on increasing efficiency, reducing step counts, and enabling the rapid construction of molecular complexity. acs.orgmdpi.com The use of pre-functionalized, complex building blocks like this compound is central to these modern strategies.
Potential as a Modular Unit for Supramolecular Chemistry Research
The field of supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems held together by non-covalent interactions. The compound this compound possesses a unique combination of functional groups that make it a promising candidate as a modular building block for the construction of diverse supramolecular architectures. Its potential lies in the specific intermolecular interactions that each part of the molecule can engage in, allowing for predictable self-assembly into larger, ordered structures.
Crucially, the 2-bromo-benzyl group provides a site for halogen bonding, a highly directional and tunable non-covalent interaction. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the carboxylic acid or other electron-rich atoms. This interaction, with a strength comparable to hydrogen bonds, can be a powerful tool for directing the self-assembly process and enforcing a specific, predetermined geometry in the resulting supramolecular structure. The aromatic ring itself can also participate in π–π stacking and CH-π interactions, further stabilizing the assembly.
The modular nature of this compound allows for a "plug-and-play" approach to designing supramolecular materials. By modifying the substituents on the benzyl ring or replacing the isopropyl group with other alkyl or aryl groups, the steric and electronic properties of the building block can be fine-tuned. This, in turn, allows for precise control over the resulting supramolecular architecture and its properties. For instance, the introduction of additional functional groups could lead to the formation of porous materials for gas storage or separation, or to the development of novel sensors and catalysts.
The self-assembly of amino acids and their derivatives into ordered nanostructures is a well-established principle. nih.govd-nb.infonih.gov These simple building blocks can form a variety of complex structures through non-covalent interactions such as electrostatic forces, π–π stacking, and hydrophobic interactions. nih.gov Functionalized amino acids, in particular, have been shown to self-assemble into shapes like fibers, rods, and spheres. cambridge.org The principles governing the self-assembly of these simpler systems can be extrapolated to predict the behavior of more complex molecules like this compound.
The table below outlines the key structural components of this compound and their potential roles in directing supramolecular assembly.
| Structural Component | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |
| Carboxylic Acid | Hydrogen Bonding | Formation of dimers and extended chains, providing structural stability. |
| Isopropyl Group | Steric Hindrance, Hydrophobic Interactions | Influences molecular packing and solubility, can direct the formation of specific polymorphs. |
| Tertiary Amine | Hydrogen Bond Acceptor, Protonation Site | Modulates intermolecular interactions and can influence the overall charge of the assembly. |
| 2-Bromo-benzyl Group | Halogen Bonding, π–π Stacking, CH-π Interactions | Provides directional control over the assembly, enhances stability through aromatic interactions. |
Detailed research into the self-assembly of this compound could reveal its potential to form a variety of supramolecular structures, such as gels, liquid crystals, or crystalline co-crystals. The interplay between the different non-covalent interactions will ultimately determine the final structure and its emergent properties. The tunability of halogen bonds, in particular, offers a pathway to design materials with specific electronic or optical properties. nih.govacs.org By understanding and controlling these interactions, researchers can harness the potential of this versatile building block to create novel functional materials.
Future Directions and Emerging Research Avenues for 2 Bromo Benzyl Isopropyl Amino Acetic Acid Research
Development of Novel and Sustainable Synthetic Pathways for Analogous Compounds
The future synthesis of analogs of [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid will likely be driven by the principles of green and sustainable chemistry. unife.it Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern approaches aim to improve efficiency, reduce environmental impact, and enhance scalability.
One promising direction is the adoption of flow chemistry . rsc.orgamidetech.comchemistryviews.orgdurham.ac.ukchimia.ch Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. rsc.org For the synthesis of analogs of this compound, a flow-based approach could streamline the N-alkylation of a primary amino acid ester with various substituted benzyl (B1604629) bromides, followed by in-line hydrolysis to yield the final product. This methodology would allow for the rapid generation of a library of analogs with diverse substitution patterns on the aromatic ring.
Another key area is the use of more environmentally benign solvent systems and catalytic processes. Research into halogen-bonding-mediated synthesis of amides and peptides showcases the potential for novel activation methods that can be applied to amino acid derivatives. rsc.org Exploring enzymatic or biocatalytic methods for the key bond-forming reactions could also lead to highly selective and sustainable synthetic routes.
Illustrative Data Table for Sustainable Synthesis Comparison:
| Synthesis Method | Key Advantages | Potential for Analog Synthesis | Estimated Yield Range (%) |
| Traditional Batch | Well-established protocols | Feasible but slow | 60-75 |
| Flow Chemistry | Rapid, scalable, improved safety | High-throughput library generation | 85-95 |
| Biocatalytic | High selectivity, mild conditions | Dependent on enzyme scope | 70-90 |
| Microwave-Assisted | Reduced reaction times | Rapid analog screening | 75-85 |
Investigation of Unexplored Reactivity Profiles and Catalytic Transformations
The this compound scaffold contains multiple reactive sites that could be exploited in novel chemical transformations. The ortho-bromo-benzyl moiety is a particularly interesting handle for catalytic cross-coupling reactions. Future research could explore its participation in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide array of substituents at the 2-position of the benzyl ring. researchgate.net
Photocatalysis represents a frontier in organic synthesis, offering mild and selective methods for bond formation. researchgate.netcam.ac.uknih.govrsc.org The application of visible-light photoredox catalysis could unveil new reactivity patterns for this compound. researchgate.netcam.ac.uk For instance, photocatalytic methods could be developed for the direct C-H functionalization of the benzyl group or for novel cyclization reactions initiated by radical intermediates. nih.gov The development of such reactions would significantly expand the chemical space accessible from this starting material. nih.gov
Furthermore, the secondary amine and carboxylic acid groups can be leveraged for the synthesis of more complex molecules, including peptides and peptidomimetics. The development of novel coupling reagents and protocols that can overcome the steric hindrance of the isopropyl group will be crucial.
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
In silico methods are becoming indispensable in modern chemical research for predicting molecular properties, guiding experimental design, and elucidating reaction mechanisms. acs.orgmdpi.com For this compound, advanced computational studies can play a pivotal role in several areas.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and to model the transition states of potential reactions. This can help in predicting the feasibility of novel catalytic transformations and in optimizing reaction conditions. For example, DFT could be used to model the energy barriers for different cross-coupling reactions on the bromo-benzyl group, thereby guiding the choice of catalyst and ligands.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to design analogs with specific biological activities. acs.org By computationally screening a virtual library of derivatives of this compound, it is possible to identify candidates with a high probability of exhibiting desired properties, such as binding to a particular protein target. This predictive approach can significantly reduce the time and cost associated with drug discovery. nih.gov
Illustrative Data Table for Computational Predictions:
| Analog Substitution (on benzyl ring) | Predicted Property (QSAR) | Computational Method |
| 4-Fluoro | Increased metabolic stability | DFT |
| 4-Trifluoromethyl | Enhanced binding affinity to target X | Molecular Docking |
| 3-Methoxy | Improved solubility | Molecular Dynamics |
| 4-Cyano | Altered electronic properties for catalysis | DFT |
Integration into High-Throughput Screening Libraries for Chemical Biology and Material Science Research
The structural motifs present in this compound make it and its derivatives valuable additions to high-throughput screening (HTS) libraries. enamine.netnuvisan.comthermofisher.com These libraries are essential tools in the search for new bioactive compounds and functional materials.
In chemical biology , libraries of analogous compounds can be screened against a wide range of biological targets, such as enzymes and receptors, to identify novel inhibitors or modulators of cellular processes. The combination of a halogenated aromatic ring and an amino acid scaffold is often found in bioactive molecules, suggesting that derivatives of this compound could exhibit interesting biological activities. High-throughput screening can rapidly identify "hits" from a large library, which can then be further optimized through medicinal chemistry efforts. nih.gov
In material science , amino acid-based molecules are being explored for the development of novel polymers, hydrogels, and other functional materials. The bromine atom on the benzyl ring provides a site for polymerization or for grafting onto surfaces. Screening libraries of such compounds for properties like self-assembly, conductivity, or optical activity could lead to the discovery of new materials with unique applications.
Exploration of its Role in the Synthesis of Isotopically Labeled Probes
Isotopically labeled compounds are crucial tools in various fields of research, particularly in nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET). nmr-bio.comnih.govnih.gov The synthesis of isotopically labeled versions of this compound or its analogs could provide valuable probes for studying biological systems and reaction mechanisms.
For NMR studies , selective incorporation of ¹³C, ¹⁵N, or ²H can aid in the structural elucidation of molecules and in studying their interactions with biological macromolecules. nmr-bio.comnih.govacs.orgsigmaaldrich.comnih.gov For example, a ¹³C-labeled version of this compound could be used to study its binding to a protein target by NMR.
For medical imaging , the introduction of a positron-emitting radionuclide, such as ¹⁸F, into the molecule could enable its use as a PET tracer. The bromo-benzyl group could potentially be a precursor for radiofluorination. Developing synthetic routes to incorporate such isotopes would be a significant step towards a new class of imaging agents. nih.govnih.govazolifesciences.com The development of stable isotope-labeled analogs is also crucial for quantitative analysis in metabolomics and drug metabolism studies using mass spectrometry. nih.gov
Q & A
Q. Advanced Research Focus
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients achieve baseline separation (retention time ≈ 6.2 min). MS detection in negative ion mode ([M-H]⁻ at m/z 229.06) enhances specificity .
- Titrimetry : For bulk quantification, potentiometric titration with 0.1M NaOH (endpoint pH 8.5–9.0) is cost-effective but less precise (±5% error) .
How does steric hindrance from the isopropyl group influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Focus
The isopropyl group reduces reactivity in SN₂ reactions:
- Kinetic studies : Second-order rate constants (k₂) for reactions with piperidine decrease by 40% compared to non-bulky analogs.
- Computational modeling : Density Functional Theory (DFT) shows a 15 kcal/mol energy barrier increase due to torsional strain in transition states .
Alternative strategies (e.g., microwave-assisted synthesis) mitigate steric effects by accelerating reaction kinetics .
What are the stability considerations for long-term storage of this compound?
Q. Basic Research Focus
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Lyophilization reduces hydrolysis of the acetic acid moiety.
- Degradation markers : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) for byproducts like debrominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
